REACTION_SMILES
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[C:14]([OH:15])(=[O:16])[CH3:17].[C:18]([OH:19])(=[O:20])[CH3:21].[CH3:1][c:2]1[n:3][c:4]2[n:5]([c:6]([CH3:8])[cH:7]1)[n:9][c:10]([CH2:12][OH:13])[n:11]2.[Cl:29][CH2:30][Cl:31].[I:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[CH3:1][c:2]1[n:3][c:4]2[n:5]([c:6]([CH3:8])[cH:7]1)[n:9][c:10]([CH:12]=[O:13])[n:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)n2nc(CO)nc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Ic1ccccc1
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Name
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Type
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product
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Smiles
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Cc1cc(C)n2nc(C=O)nc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |